molecular formula C4H4O4 B1360168 Glycolide CAS No. 502-97-6

Glycolide

Cat. No. B1360168
CAS RN: 502-97-6
M. Wt: 116.07 g/mol
InChI Key: RKDVKSZUMVYZHH-UHFFFAOYSA-N
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Description

Glycolide is a cyclic dimer of α-hydroxy acid that can be used in the formation of aliphatic polyester1. It is synthesized by the dimerization of glycolic acid1. It forms a low toxic synthetic biodegradable polymer that can be used in medical applications1. The molecular formula of Glycolide is C4H4O42.



Synthesis Analysis

The synthesis of glycolide is achieved by the depolymerization of glycolic acid oligomers modified by polyhydric alcohols in the presence of magnesium, zinc, and tin (IV) oxides as the catalysts3. This modification allows control over their molecular weight and decreases crystallinity degree that affects the oligomers solubility in dimethyl sulfoxide and the yield and purity of target glycolide3.



Molecular Structure Analysis

Glycolide has a molecular formula of C4H4O4, an average mass of 116.072 Da, and a monoisotopic mass of 116.010956 Da2.



Chemical Reactions Analysis

Glycolide is one of the initial monomers for lactide-glycolide copolymers obtainment and its purity has a great significance for the production of such polymers with high molecular weight3. The synthesis of high molecular weight polyglycolide-b-poly (L-)lactide-b-polyglycolide (b-PLLGA) triblock copolymers by ring-opening polymerization (ROP) in bulk at considerably low temperature has been reported4.



Physical And Chemical Properties Analysis

Glycolide appears as a white crystalline solid6. It has a melting point of 82~86 ℃6. Poly (lactic-co-glycolic) acid (PLGA), which includes glycolide, has attracted considerable interest due to its biocompatibility, tailored biodegradation rate (depending on the molecular weight and copolymer ratio), and approval for clinical use in humans by the U.S. Food and Drug Administration (FDA)78.


Scientific Research Applications

1. Glycolide in Cancer Metabolism and Therapy

Glycolide metabolism plays a significant role in cancer development and treatment. It is a key component in glycolysis and glutaminolysis, pathways crucial for cancer cell energy supply. Targeting these pathways, including glycolysis inhibition, has been a focus for developing new anticancer strategies. This approach is particularly effective against cancer cells with mitochondrial defects or in hypoxic conditions, which are often resistant to conventional treatments (Altman, Stine, & Dang, 2016); (Pelicano, Martin, Xu, & Huang, 2006).

2. Glycolide in Drug Delivery Systems

Glycolide derivatives, such as Poly(ethylene glycol) (PEG), have been extensively used in drug delivery due to their biocompatible properties. PEGylation, the process of attaching PEG chains to molecules, enhances the delivery and stability of therapeutic agents. However, potential side effects and the need for alternative polymers are also being explored (Knop, Hoogenboom, Fischer, & Schubert, 2010).

3. Glycolide in Biodegradable Polymer Research

Glycolide-based polymers like Poly(D,L-lactide-co-glycolide) are researched for their biodegradability and compatibility with biological tissues, particularly in brain tissue. These polymers are investigated for their potential in controlled drug release and tissue engineering, indicating a promising future in medical applications (Menei, Daniel, Montero-Menei, Brouillard, Pouplard-Barthelaix, & Benoit, 1993).

4. Glycolide in Dermatology and Skin Care

Glycolic acid, a derivative of glycolide, is widely used in dermatological applications. It shows significant clinical and histological effects on the skin, includingimprovements in conditions like ichthyotic/xerotic skin. Studies have shown that glycolic acid can normalize skin with notable changes in skin thickness, glycosaminoglycan, and collagen content, making it a valuable component in skincare treatments and products (Grove & Moy, 1996).

properties

IUPAC Name

1,4-dioxane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3-1-7-4(6)2-8-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDVKSZUMVYZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26202-08-4
Record name Glycolide polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26202-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8060115
Record name 1,4-Dioxane-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycolide

CAS RN

502-97-6
Record name Glycolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycolide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABH001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycolide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403079
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dioxane-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRZ676PGU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

In this embodiment, LPLG-b-P(GA-co-CL) copolymer is formed by mixing the L-lactide and glycolide monomers with a solvent and catalyst to form a polymerization solution. Once LPLG is formed in the solution, glycolide monomers and caprolactone monomers are added into the solution containing the formed LPLG copolymer to form LPLG-b-P(GA-co-CL) copolymer. In one embodiment, the glycolide monomers and caprolactone monomers are added to the same solution of LPLG-formed copolymer to allow glycolide and caprolactone monomers to react with LPLG in the solution to form LPLG-b-P(GA-co-CL) copolymer. Alternatively, the glycolide monomers and caprolactone monomers are added in a solution of LPLG which includes different solvent(s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycolide

Citations

For This Compound
101,000
Citations
O Dechy-Cabaret, B Martin-Vaca… - Chemical reviews, 2004 - ACS Publications
… 40% higher for lactide than for glycolide for the model complex AlMe 2 (OMe). These data nicely parallel the higher polymerizability of glycolide compared to lactide, an activity ratio r G /…
Number of citations: 498 pubs.acs.org
RA Jain - Biomaterials, 2000 - Elsevier
… ) like poly(lactide) (PLA), poly(glycolide) (PGA), and especially the copolymer of lactide and glycolide, poly(lactide-co-glycolide) (PLGA) have generated immense interest due to their …
Number of citations: 978 www.sciencedirect.com
R Dinarvand, nima Sepehri… - International journal …, 2011 - Taylor & Francis
The effectiveness of anticancer agents may be hindered by low solubility in water, poor permeability, and high efflux from cells. Nanomaterials have been used to enable drug delivery …
Number of citations: 538 www.tandfonline.com
P Blasi, SS D'Souza, F Selmin, PP DeLuca - Journal of Controlled Release, 2005 - Elsevier
The purpose of this research was to evaluate the effect and nature of hydration on the glass transition temperature (T g ) of poly(d,l-lactide-co-glycolide) and investigate the physical …
Number of citations: 329 www.sciencedirect.com
XH Zong, ZG Wang, BS Hsiao, B Chu, JJ Zhou… - …, 1999 - ACS Publications
The changes of crystal structure and morphology in poly(glycolide), PGA, homopolymer and poly(glycolide-co-l-lactide), PGA-co-PLA, (90/10) random copolymer during in vitro …
Number of citations: 174 pubs.acs.org
MA Tracy, KL Ward, L Firouzabadian, Y Wang, N Dong… - Biomaterials, 1999 - Elsevier
The purpose of this work was to study the degradation of poly(lactide-co-glycolide) (PLG) microspheres in vivo and in vitro. Degradation rate constants were determined by measuring …
Number of citations: 568 www.sciencedirect.com
M Dunne, OI Corrigan, Z Ramtoola - Biomaterials, 2000 - Elsevier
Polymer degradation usually plays a crucial role in drug release from sustained release polyester systems, therefore in order to elucidate the mechanism governing release, it appears …
Number of citations: 545 www.sciencedirect.com
L Montanari, M Costantini, EC Signoretti, L Valvo… - Journal of Controlled …, 1998 - Elsevier
Gamma radiation treatment plays an increasingly important role in the sterilization/sanitization of pharmaceutical products. However, irradiation may affect the stability of the product and …
Number of citations: 188 www.sciencedirect.com
G Zhu, SR Mallery, SP Schwendeman - Nature biotechnology, 2000 - nature.com
Controlled release from biodegradable polymers is a novel approach to replace daily painful injections of protein drugs. A major obstacle to development of these polymers is the need …
Number of citations: 767 www.nature.com
D Essa, PPD Kondiah, YE Choonara… - … in bioengineering and …, 2020 - frontiersin.org
Polymeric biomaterials have found widespread applications in nanomedicine, and poly(lactide-co-glycolide), (PLGA) in particular has been successfully implemented in numerous drug …
Number of citations: 140 www.frontiersin.org

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